3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Overview
Description
3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C11H17ClN4O2S and its molecular weight is 304.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Sulfonamide Derivatives of Heterocyclic Compounds
These compounds are notable for their biological activities. Sulfonamides, especially those with heterocyclic systems, demonstrate significant binding abilities to active sites of carbonic anhydrases, inhibiting their activity. This makes them targets for finding substances with specific biological activities (Komshina et al., 2020).
Antibacterial and Antiviral Applications
Various sulfonamide derivatives have been synthesized with potential antibacterial and antiviral activities. These include novel heterocyclic compounds containing a sulfonamido moiety, which have shown promising results as antibacterial agents (Azab et al., 2013).
Antitumor Applications
Some sulfonamide derivatives have been investigated for their potential use as antitumor drugs. These studies aim to create potent antitumor agents with low toxicity, utilizing sulfonamide as a parent compound (Huang et al., 2001).
Structural and Chemical Studies
Hirshfeld Surface Studies
There are studies focused on the crystallographic analysis of similar compounds, like 4-Amino-N-(3-chloropyrazin-2-yl)benzene-1-Sulfonamide, providing insights into their molecular structure and interactions (Ganesha et al., 2021).
Complexation with Metal Ions
Research into the complexation of sulfonamide derivatives with metal ions like Nickel (II) and Iron (II) has been conducted. These studies have implications for the use of these compounds in pharmaceutical and chemical industries (Orie et al., 2021).
Mechanism of Action
: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2 … : 939412-86-9|(3-Chloropyrazin-2-yl)methanamine hydrochloride| Ambeed : 3-氯吡嗪-2-基)甲胺盐酸 CAS#: 939412-86-9 : 867165-53-5 | CAS数据库 : 3-氯吡嗪-2-甲胺二盐酸盐 | 867165-53-5 - ChemicalBook : (3-氯吡嗪-2-基)甲胺盐酸盐_MSDS_分子量_结构式_CAS号 … : (3-氯吡嗪-2-基)甲胺盐酸 | 939412-86-9 - ChemicalBook
Properties
IUPAC Name |
3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2S/c1-15(2)19(17,18)16-7-3-4-9(8-16)10-11(12)14-6-5-13-10/h5-6,9H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFADRZWMWYEFSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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